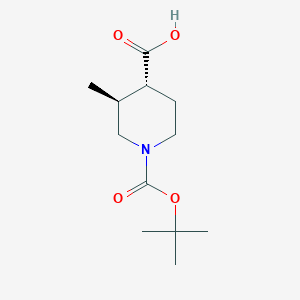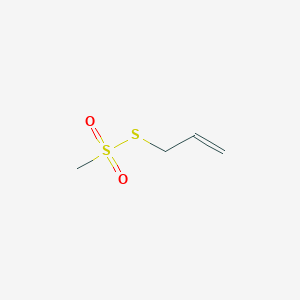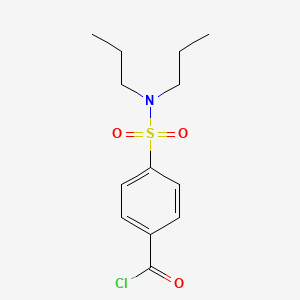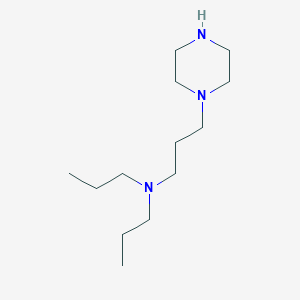
Ácido trans-1-N-Boc-3-metil-piperidina-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1414958-09-0 . It has a molecular weight of 243.3 . The compound is in the form of a white solid .
Molecular Structure Analysis
The molecular structure of “trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid” contains a total of 38 bonds, including 17 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 six-membered ring . It also includes 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
“trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid” is a white solid with a molecular weight of 229.28 g/mol . It is insoluble in water .Aplicaciones Científicas De Investigación
Síntesis de fármacos farmacéuticos
Ácido trans-1-N-Boc-3-metil-piperidina-4-carboxílico: es un intermedio valioso en la síntesis de diversos fármacos farmacéuticos. Su estructura es fundamental en la construcción de moléculas complejas debido a su quiralidad y grupos funcionales que pueden sufrir transformaciones químicas adicionales. Por ejemplo, se puede utilizar en la síntesis de inhibidores de la dipeptidil peptidasa-4, que son importantes en el tratamiento de la diabetes tipo 2 al regular los niveles de insulina .
Desarrollo de antagonistas de CCR5
Este compuesto sirve como un bloque de construcción para el desarrollo de antagonistas de CCR5 basados en piperazina. CCR5 es una proteína en la superficie de los glóbulos blancos y participa en la respuesta del sistema inmunitario. Los antagonistas de CCR5 tienen aplicaciones potenciales en el tratamiento del VIH, ya que el virus utiliza esta proteína para ingresar e infectar las células huésped .
Safety and Hazards
This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers There are several papers related to “trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid”. One discusses the preparation of water-soluble highly helical peptides . Another paper discusses the formation of regioisomeric compounds observed at trace amounts in crude cyclization reaction mixtures .
Mecanismo De Acción
Target of Action
Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid is a pharmaceutical intermediate The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that the compound is used as an intermediate in the synthesis of other compounds . The interaction of this compound with its targets and the resulting changes would depend on the specific context of its use.
Biochemical Pathways
As an intermediate, its role in biochemical pathways would likely be determined by the final compounds it is used to synthesize .
Result of Action
As an intermediate, its effects would likely be determined by the final compounds it is used to synthesize .
Análisis Bioquímico
Biochemical Properties
Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of piperazine-based CCR5 antagonists . These interactions are crucial for the formation of bioactive compounds that can modulate biological pathways.
Cellular Effects
Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of compounds that exhibit activity in cell culture comparable to free drugs . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a key building block in the synthesis of pharmaceutical intermediates, where it can replace ester functions with amino groups . This modification is critical for the development of bioactive compounds that can target specific biological pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can be stored and used effectively in various experimental conditions . Long-term effects on cellular function have also been observed, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been reported . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are important for its biological activity.
Subcellular Localization
Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action.
Propiedades
IUPAC Name |
(3S,4R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQTPBWJCJGSV-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-09-0 |
Source


|
| Record name | trans-1-Boc-3-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)

![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)


